molecular formula C15H20O3 B12923729 4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol CAS No. 62110-37-6

4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol

Cat. No.: B12923729
CAS No.: 62110-37-6
M. Wt: 248.32 g/mol
InChI Key: VORDIZYMYPGCNR-UHFFFAOYSA-N
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Description

4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol is a cyclopenta[b]furan derivative characterized by a benzyloxymethyl substituent at the 4-position and a hydroxyl group at the 2-position of the fused bicyclic structure. This compound belongs to a class of molecules with significant interest in medicinal chemistry, particularly as intermediates in prostaglandin analog synthesis (e.g., bimatoprost, an anti-glaucoma agent) . The benzyloxy group (-OCH₂C₆H₅) enhances lipophilicity, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and biological activity.

Properties

CAS No.

62110-37-6

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

4-(phenylmethoxymethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-ol

InChI

InChI=1S/C15H20O3/c16-15-8-13-12(6-7-14(13)18-15)10-17-9-11-4-2-1-3-5-11/h1-5,12-16H,6-10H2

InChI Key

VORDIZYMYPGCNR-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1COCC3=CC=CC=C3)CC(O2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of a hydroxyl group followed by cyclization and subsequent introduction of the benzyloxy group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the benzyloxy group or to modify the cyclopenta[b]furan ring.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity and specificity, while the cyclopenta[b]furan ring can provide structural stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The cyclopenta[b]furan scaffold is versatile, with modifications at the 4- and 5-positions significantly altering physicochemical and pharmacological properties. Below is a detailed comparison with key analogs from the literature:

Structural and Functional Group Variations

Compound Name & CAS No. Molecular Formula Substituents (Position) Key Functional Groups Molecular Weight
4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol C₁₅H₂₀O₃ Benzyloxymethyl (4), Hydroxyl (2) Ether (-OCH₂C₆H₅), Alcohol (-OH) 248.32 g/mol
(3aR,4S,5R,6aS)-4-((tert-Butyldimethylsilyloxy)methyl)-5-(tetrahydro-2H-pyran-2-yloxy)hexahydro-2H-cyclopenta[b]furan-2-ol C₂₀H₃₈O₅Si TBDMS-protected hydroxyl (4), THP-protected hydroxyl (5) Silyl ether, Acetal 410.61 g/mol
(3aR,4R,5R,6aS)-5-(Benzoyloxy)hexahydro-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-2-one C₂₅H₂₁F₃O₆ Benzoyloxy (5), Trifluoromethylphenoxy chain (4) Ester, α,β-unsaturated ketone 474.43 g/mol
(3aR,4R,5R,6aS)-5-(Benzoyloxy)hexahydro-4-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-2H-cyclopenta[b]furan-2-one C₂₅H₂₆O₅ Benzoyloxy (5), Hydroxy-pentenyl chain (4) Ester, Allylic alcohol 406.47 g/mol
Key Observations:
  • Substituent Bulk : The tert-butyldimethylsilyl (TBDMS) and tetrahydropyran (THP) groups in increase steric hindrance, improving stability during synthesis but complicating deprotection steps.
  • Electron-Withdrawing Effects: The trifluoromethylphenoxy group in enhances metabolic resistance due to its electron-withdrawing nature, whereas the benzyloxymethyl group in the target compound offers moderate lipophilicity without extreme steric demands.
  • Reactivity : The α,β-unsaturated ketone in may undergo Michael addition reactions, unlike the saturated hydroxyl group in the target compound.

Physicochemical Properties

Property Target Compound Compound Compound
LogP ~3.2 (estimated) 4.0 ~2.8 (estimated)
Polar Surface Area (PSA) 46.5 Ų 69.5 Ų 72.7 Ų
Hydrogen Bond Donors 1 0 2
Rotatable Bonds 5 8 6
Key Observations:
  • Lipophilicity : The benzyloxymethyl group in the target compound contributes to a moderate LogP (~3.2), balancing membrane permeability and aqueous solubility. The higher LogP of (4.0) reflects the trifluoromethyl group’s hydrophobicity.
  • Polar Surface Area (PSA) : The hydroxyl group in the target compound reduces PSA compared to and , which contain ester or ketone groups. Lower PSA may enhance blood-brain barrier penetration.

Research Implications

  • Medicinal Chemistry : The benzyloxymethyl group in the target compound offers a balance of stability and reactivity, making it a promising intermediate for prostaglandin analogs.
  • Material Science : Cyclopenta[b]furan derivatives with bulky silyl groups (e.g., ) are valuable in asymmetric catalysis due to their stereochemical rigidity.

Biological Activity

4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol, also known by its CAS number 114826-79-8, is a complex organic compound with potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22_{22}H24_{24}O4_4, with a molecular weight of 352.42 g/mol. The compound features a hexahydro-cyclopentafuran backbone with benzyloxy substituents, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects, including:

  • Antitumor Activity : Preliminary studies suggest that similar benzofuran derivatives exhibit anti-metastatic properties in cancer cell lines, particularly those with mutated p53 genes .
  • Antiviral Properties : Compounds structurally related to this compound have shown effectiveness against various viral infections, indicating potential antiviral applications .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Cell Proliferation : Studies on related compounds have demonstrated the ability to suppress cell viability in cancer cell lines, suggesting that this compound may inhibit proliferation through similar pathways .
  • Modulation of Signaling Pathways : The downregulation of integrin α7 and modulation of downstream signaling pathways (e.g., FAK/AKT) have been observed in related studies, which may also apply to this compound .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of metastasis in Huh7 cells
AntiviralEffective against RNA and DNA viruses
CytotoxicityReduced viability in cancer cell lines

Case Study: Antitumor Activity

A study investigating the anti-metastatic effects of benzofuran derivatives found that these compounds significantly inhibited cell migration and invasion in hepatocellular carcinoma (HCC) cell lines. The study utilized various assays to assess cell viability and migration capabilities, demonstrating that non-cytotoxic concentrations could effectively suppress metastatic behaviors .

Future Directions

Further research is warranted to elucidate the specific biological mechanisms of this compound. Potential areas for investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in cancer models.
  • Structural Modifications : Exploring how modifications to the chemical structure affect biological activity and specificity.
  • Mechanistic Studies : Detailed investigations into the molecular pathways involved in its antitumor and antiviral activities.

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